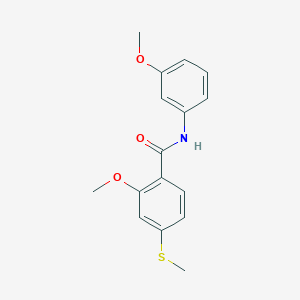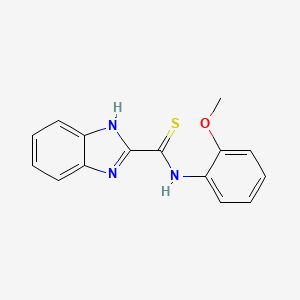
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide, also known as MBZ, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been found to have several potential applications in the field of scientific research due to its unique properties and mechanism of action.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has been found to have several potential applications in the field of scientific research. It has been reported to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Furthermore, it has been found to have a potential therapeutic effect on Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide inhibits the enzyme tubulin polymerization, which is involved in the formation of microtubules. This inhibition leads to the disruption of the cytoskeleton of cells, which ultimately leads to cell death. N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of the immune response. Furthermore, N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has been found to induce the expression of several genes that are involved in the regulation of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. Furthermore, it has been found to have low toxicity in animal studies. However, there are also some limitations to the use of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide in lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide. Secondly, the potential therapeutic effects of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide on Alzheimer's disease need to be further explored. Thirdly, the anti-cancer properties of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide need to be further investigated, including its potential use in combination with other anti-cancer drugs. Finally, the synthesis of water-soluble N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide derivatives should be explored to improve its use in aqueous solutions.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide is a chemical compound that has several potential applications in the field of scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Its mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of the cytoskeleton of cells and ultimately leads to cell death. N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, there are also some limitations to its use, including its lack of water-solubility and the incomplete understanding of its mechanism of action. Further research is needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide and to explore its potential therapeutic effects on Alzheimer's disease and cancer.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide involves the reaction of 2-aminobenzimidazole with 2-chloroaniline in the presence of potassium carbonate and potassium thiocyanate. The reaction is carried out in ethanol at a temperature of 60°C for 6 hours. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-5-4-8-12(13)18-15(20)14-16-10-6-2-3-7-11(10)17-14/h2-9H,1H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQRPJKXMPGHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-chlorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5789893.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)
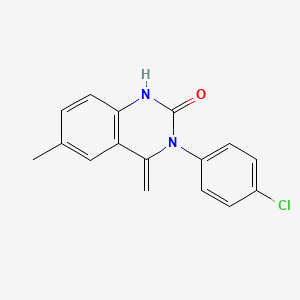
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)
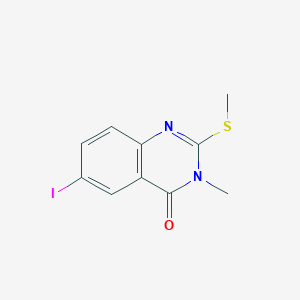
![4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)
![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)
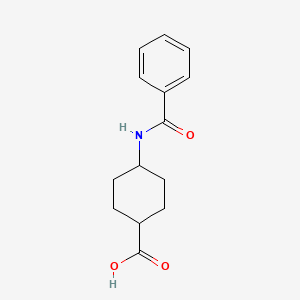
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)
![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)
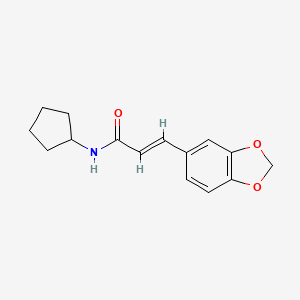
![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
